Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Overview
Description
Methyl 4-chloro-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO5. It is a derivative of benzoic acid and features a nitro group, a methoxy group, and a chloro group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
It’s known that nitrobenzoates can interact with various biological targets depending on their specific chemical structure .
Mode of Action
It’s known that nitrobenzoates can undergo various chemical reactions, such as nucleophilic substitution and oxidation . The nitro group is a meta director, meaning it directs electrophilic aromatic substitution reactions to the meta position .
Biochemical Pathways
It’s known that nitrobenzoates can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (24562 g/mol) and solid physical form suggest that its bioavailability may be influenced by these factors .
Result of Action
It’s known that the compound can undergo fluorodenitration to yield methyl 4-chloro-2-fluorobenzoate .
Action Environment
The action, efficacy, and stability of Methyl 4-chloro-2-methoxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a dry, room temperature environment . Additionally, its reactivity may be affected by the presence of other chemical species in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-methoxy-5-nitrobenzoate can be synthesized through the esterification of 4-chloro-2-methoxy-5-nitrobenzoic acid. The esterification process typically involves the reaction of the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-chloro-2-methoxy-5-aminobenzoate.
Ester Hydrolysis: Formation of 4-chloro-2-methoxy-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-chloro-2-methoxy-5-nitrobenzoate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential precursor for the development of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-nitrobenzoate: Lacks the methoxy group, which can affect its reactivity and applications.
Methyl 4-chloro-5-methoxy-2-nitrobenzoate: Similar structure but different substitution pattern on the benzene ring
Uniqueness
Methyl 4-chloro-2-methoxy-5-nitrobenzoate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
methyl 4-chloro-2-methoxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSVQVKAYOHSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595437 | |
Record name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109069-75-2 | |
Record name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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